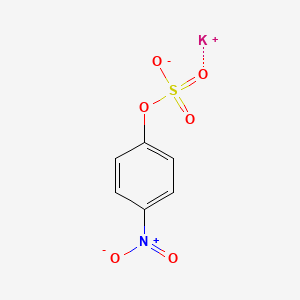

Potassium p-Nitrophenyl Sulphate

Description

Historical Context and Evolution as a Research Tool

The synthesis of potassium para-nitrophenyl sulphate dates to early investigations into sulfate ester chemistry, with its first documented use in enzymatic studies appearing in mid-20th century literature. The compound gained prominence as researchers recognized its stability in aqueous buffers (solubility: 1.2 g/L at 25°C) and distinctive spectral properties (λmax = 405 nm at pH >9). Early applications focused on sulfatase characterization, but its utility expanded dramatically with the development of continuous assay methodologies in the 1970s.

A landmark 2006 crystallographic study revealed the compound's ground-state structure within enzyme active sites, showing the sulfate group adopts a trigonal bipyramidal geometry ideal for nucleophilic attack. This structural insight explained its superior performance over earlier substrates like phenyl sulphate. The compound's adoption accelerated with commercial availability in the 1990s, standardized at ≥99% purity with <0.05% free para-nitrophenol.

Table 1: Key Historical Milestones in K-pNPS Application

Significance in Modern Enzyme Kinetics Studies

In contemporary enzymology, K-pNPS serves as the gold-standard substrate for sulfotransferases and arylsulfatases due to its optimal balance of solubility (25 mg/mL in phosphate buffer) and reactivity. The compound's kinetic parameters enable precise determination of catalytic efficiency (kcat/Km), with typical values ranging from 10^3 to 10^5 M^-1s^-1 depending on the enzyme system.

Recent work with thermostable enzymes highlights its versatility. A 2021 metaproteomics study of Bakreshwar hot spring microbiota utilized K-pNPS to characterize a novel lipase (DS-007) showing 125 U/mg activity at 55°C. Ancestral reconstruction experiments in 2024 demonstrated 6.2-fold improvements in catalytic efficiency when engineering modern sulfatases using K-pNPS activity as a selection marker.

Table 2: Comparative Kinetic Parameters Using K-pNPS

| Enzyme Source | Km (mM) | Vmax (μmol/min/mg) | Temperature Optimum | |

|---|---|---|---|---|

| Human sulfotransferase 1A1 | 0.12 | 8.5 | 37°C | |

| Ancestral sulfatase (Anc498) | 0.45 | 32.1 | 50°C | |

| Thermophilic lipase DS-007 | 0.67 | 125.0 | 55°C |

The compound's electron-withdrawing nitro group (-NO2) creates a strong leaving group propensity, while the potassium counterion enhances solubility in polar reaction media. This combination allows precise modulation of reaction conditions, as demonstrated in pH profiling studies showing optimal activity between pH 7.5-9.5 for most sulfotransferases.

Properties

Molecular Formula |

C6H4KNO6S |

|---|---|

Molecular Weight |

257.26 g/mol |

IUPAC Name |

potassium;(4-nitrophenyl) sulfate |

InChI |

InChI=1S/C6H5NO6S.K/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1 |

InChI Key |

BITVAZYUWRLLCN-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Potassium p-Nitrophenyl Sulphate

Overview

The preparation of this compound involves the synthesis of the p-nitrophenyl sulfate moiety followed by neutralization with potassium ions. The compound is often prepared via sulfonation or sulfate esterification of p-nitrophenol, followed by salt formation with potassium hydroxide or potassium carbonate. Various methods have been reported, including chemical synthesis routes and enzymatic considerations.

Chemical Synthesis Routes

Sulfonation of p-Nitrophenol

One classical approach involves the direct sulfation of p-nitrophenol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide to yield potassium p-nitrophenyl sulfate. However, this method can be harsh and requires careful control of reaction conditions to avoid side reactions.

Alkaline Methanolysis of Methyl p-Nitrophenyl Sulfate

A more refined method described in kinetic studies involves the alkaline methanolysis of methyl p-nitrophenyl sulfate to produce potassium p-nitrophenyl sulfate. This method uses methanolic potassium methoxide to convert the methyl ester into the potassium salt, yielding a stable solution of potassium p-nitrophenyl sulfate.

- Reaction conditions: Methanol solvent with potassium methoxide, room temperature (approx. 25 °C).

- Stability: The resulting potassium salt solution is stable for extended periods, facilitating its use in enzymatic assays.

Analytical and Research Findings on Preparation

Stability and Purity

Potassium p-nitrophenyl sulfate is typically obtained as a powder with ≥98% purity (TLC verified). It is colorless to faintly yellowish and stable under refrigerated conditions (-20 °C). The compound’s solubility in water (50 mg/mL) allows for aqueous solution preparation for enzymatic assays.

Enzymatic Hydrolysis and Substrate Utility

The compound is widely used as a substrate for arylsulfatase enzymes, which hydrolyze the sulfate ester bond to release p-nitrophenol, measurable spectrophotometrically. Research has shown that arylsulfatase from Aerobacter aerogenes displays high affinity for potassium p-nitrophenyl sulfate, with optimal enzymatic activity at pH 7.1 and 37 °C. Kinetic parameters include an apparent $$ Km $$ of 1.03 mM and $$ k{cat} $$ of 75.73 μM/min.

Kinetic Studies and Reaction Mechanisms

Kinetic spectrophotometric studies have utilized potassium p-nitrophenyl sulfate prepared by alkaline methanolysis to investigate acidolysis and hydrolysis reactions. The compound’s reaction rates in methanol and other solvents have been used to estimate pK_a values of conjugate acids and to study reaction mechanisms involving hydrazinolysis and acid catalysis.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents | Conditions | Product Form | Notes |

|---|---|---|---|---|---|

| Sulfonation of p-nitrophenol | p-Nitrophenol | SO3 or chlorosulfonic acid, KOH | Controlled temperature, neutralization | Potassium p-nitrophenyl sulfate powder | Classical method, requires careful control |

| Alkaline methanolysis | Methyl p-nitrophenyl sulfate | Potassium methoxide, methanol | Room temp, stable solution | Potassium p-nitrophenyl sulfate solution | Used in kinetic studies, stable stock |

| Dialkyl chlorophosphate route (related phosphate) | p-Nitrophenol | Dialkyl chlorophosphate, base, trimethylsilyl compound, NaOH | 0–30 °C, multi-step | Disodium p-nitrophenyl phosphate | Highlights mild conditions, purification importance |

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

The acidolysis of pNPS proceeds via a two-stage mechanism involving protonation and subsequent cleavage. This reaction is critical for understanding its stability under acidic conditions.

Mechanism

-

Protonation : The sulfate ester undergoes rapid protonation at the oxygen atom adjacent to the sulfur center.

-

Cleavage : The protonated intermediate undergoes slow heterolytic cleavage to release p-nitrophenol and sulfur trioxide (SO₃), which is rapidly solvolyzed in polar solvents like methanol .

Kinetic Data

| Acid Catalyst | Solvent | Rate Constant (k, s⁻¹) | pKa (in MeOH) |

|---|---|---|---|

| 4-Picolinium chloride | Methanol | 5.93 | |

| Anilinium chloride | Methanol | 6.12 | |

| Hydrazinium chloride | Methanol | 3.85 |

The reaction follows first-order kinetics under pseudo-steady-state conditions, with activation entropy () estimated at .

Enzymatic Sulfate Transfer

pNPS serves as a substrate for sulfotransferases (SULTs) and sulfatases, enabling studies of enzyme kinetics and catalytic mechanisms.

Sulfotransferase 1A1 (SULT1A1) Activation

-

pNPS activates SULT1A1 by sulfating 3'-phosphoadenosine 5'-phosphate (PAP) to regenerate PAPS (activated sulfate donor) in an ordered bypass mechanism .

-

Mechanism :

Sulfatase-Catalyzed Hydrolysis

-

Sulfatases cleave the sulfate group from pNPS, producing p-nitrophenol and inorganic sulfate. This reaction is pH-dependent, with optimal activity near physiological pH .

-

Kinetic Parameters :

-

Nucleophilic Substitution Reactions

pNPS participates in nucleophilic substitutions, particularly in non-aqueous solvents.

Example : Reaction with hydrazine in methanol yields p-nitrophenyl hydrazine sulfate as an intermediate, followed by acid-catalyzed hydrolysis to p-nitrophenol .

Solvent Effects

-

Methanol : Higher reaction rates due to stabilization of transition states by protic solvents.

-

Acetonitrile : Slower kinetics owing to reduced solvation of ionic intermediates .

Comparative Hydrolysis Pathways

Theoretical studies comparing pNPS with p-nitrophenyl phosphate reveal distinct mechanisms:

| Parameter | p-Nitrophenyl Sulfate | p-Nitrophenyl Phosphate |

|---|---|---|

| Activation Barrier (ΔG‡) | 98 kJ/mol | 105 kJ/mol |

| Activation Entropy (ΔS‡) | −35 J/mol·K | −28 J/mol·K |

| Kinetic Isotope Effect (¹⁸O) | 1.012 | 1.008 |

The sulfate ester undergoes a "more expansive" pathway involving earlier transition states and greater solvent reorganization .

Stability and Degradation

Scientific Research Applications

Enzyme Assays

Potassium p-nitrophenyl sulfate is primarily utilized as a substrate in enzyme assays, particularly for measuring arylsulfatase activity. This enzyme is crucial for the hydrolysis of sulfate esters, and the substrate allows researchers to quantify enzyme activity in various biological samples.

- Substrate for Arylsulfatase : The compound serves as a substrate to measure arylsulfatase activity in cell-free coelomic fluid and other biological matrices .

- Inhibition Studies : It is also used to inhibit arylsulfatase activity, providing insights into enzyme kinetics and mechanisms .

Biochemical Research

The compound plays a role in biochemical studies involving sulfation processes and metabolic pathways. For instance, it has been used in studies examining the hepatic uptake of sulfate conjugates, which are essential for understanding drug metabolism and transport mechanisms .

Proteomics

In proteomics, potassium p-nitrophenyl sulfate is employed as a marker or substrate to study protein modifications and interactions. Its use in assays helps identify significant biomarkers for various diseases by analyzing changes in protein expression levels .

Chemical Synthesis

Potassium p-nitrophenyl sulfate is valuable in organic synthesis as an inorganic analog of organic aryl ester sulfates. Its chemical structure allows it to participate in various reactions, making it useful for synthesizing complex organic compounds .

Detergent and Cosmetic Industries

Due to its properties as a surfactant, potassium p-nitrophenyl sulfate can be incorporated into formulations for detergents and cosmetics. It aids in emulsifying agents that enhance the stability and effectiveness of these products .

Case Study 1: Arylsulfatase Activity Measurement

A study conducted on the enzymatic activity of arylsulfatase using potassium p-nitrophenyl sulfate demonstrated its efficacy as a substrate. The results indicated that variations in enzyme concentration significantly affected the rate of hydrolysis, showcasing the compound's utility in kinetic studies.

Case Study 2: Hepatic Uptake Mechanisms

Research investigating the hepatic uptake of p-nitrophenyl sulfate revealed that its transport involves specific carrier-mediated mechanisms. This study highlighted the importance of the sulfate moiety in facilitating the transport of metabolites across cellular membranes, emphasizing the compound's relevance in pharmacokinetics .

Mechanism of Action

The primary mechanism of action of Potassium p-Nitrophenyl Sulphate involves its hydrolysis by arylsulfatases. The enzyme catalyzes the cleavage of the sulfate ester bond, releasing p-nitrophenol, which can be detected colorimetrically . This reaction is commonly used to measure arylsulfatase activity in various biological and environmental samples .

Comparison with Similar Compounds

p-Nitrophenyl Phosphate (p-NPP)

- Structure: Contains a phosphate group instead of sulfate, linked to p-nitrophenol.

- Applications :

- Key Differences: Enzyme specificity: Phosphatases hydrolyze p-NPP, while sulfatases target potassium p-nitrophenyl sulphate . Stability: Phosphate esters are more prone to hydrolysis under acidic conditions compared to sulfate esters . Detection: Both release p-nitrophenol (λ = 405 nm), but p-NPP requires alkaline conditions (NaOH) to stop reactions, whereas sulfate esters may use alternative buffers .

p-Nitrocatechol Sulfate (Potassium Salt)

- Structure : Features a nitrocatechol (dihydroxybenzene) group instead of nitrophenyl, with a sulfate ester.

- Applications :

- Key Differences: Reactivity: The catechol group enhances metal chelation, influencing enzyme binding kinetics . Spectral Properties: Releases nitrocatechol upon hydrolysis, which may exhibit different absorption maxima compared to p-nitrophenol .

p-Nitrophenyl Esters (Acetate, Butyrate, Palmitate)

- Structure : p-Nitrophenyl linked to carboxylates of varying chain lengths.

- Applications :

- Key Differences :

Bis-(p-Nitrophenyl) Phosphate (bis-p-NPP)

- Structure : Two p-nitrophenyl groups linked via phosphate.

- Applications :

- Key Differences :

Stability and Practical Considerations

- Thermal Stability : this compound remains stable up to 55°C, whereas p-nitrophenyl esters degrade rapidly above 40°C .

- Metal Ion Effects : Sulfate esters show minimal interference from Li⁺, Na⁺, or K⁺, but phosphate esters are inhibited by heavy metals (e.g., Hg²⁺) .

- Commercial Availability : this compound is sold in research-grade quantities (e.g., 500 mg to 5 g) at ~$75–$360, comparable to p-NPP derivatives .

Q & A

Q. How is Potassium p-Nitrophenyl Sulphate used to measure arylsulphatase activity in environmental samples?

this compound serves as a synthetic substrate in colorimetric assays for arylsulphatase (EC 3.1.6.1). The enzyme hydrolyzes the substrate, releasing p-nitrophenol, which is quantified spectrophotometrically at 410 nm after alkalization. Standard protocols involve incubating soil samples (1.0–6.0 g) with the substrate (0.0005–0.05 M) at optimal pH (e.g., 5.8) and temperature (37°C) for 1–5 hours. Reactions are terminated with CaCl₂-NaOH or Tris buffer to stabilize the chromophore .

Q. What are the key steps in preparing this compound solutions for enzymatic assays?

Solutions should be prepared in deionized water, filtered (0.2 µm), and stored at 4°C to prevent hydrolysis. Substrate stability must be validated via pre-incubation controls. For kinetic studies, concentrations ranging from 0.0005–0.05 M are recommended to determine Michaelis-Menten parameters (Vmax, Km) using nonlinear regression .

Advanced Research Questions

Q. How can researchers optimize substrate concentration for kinetic studies involving this compound?

A seven-point substrate gradient (0.0005–0.05 M) is ideal for robust Km and Vmax calculations. Nonlinear regression (e.g., Origin 8.0) minimizes errors from linear approximations. Include controls without enzyme or substrate to correct for non-enzymatic hydrolysis. Triplicate measurements reduce variability, particularly in heterogeneous matrices like soil .

Q. What experimental factors contribute to discrepancies in reported Km values for arylsulphatase using this substrate?

Variability arises from differences in:

- Sample preparation : Soil type (e.g., organic content, pH) affects enzyme accessibility.

- Incubation conditions : Temperature fluctuations (±1°C) alter reaction rates.

- Buffer systems : Tris vs. acetate buffers may modulate enzyme activity. Standardize protocols using reference soils and inter-laboratory calibration to mitigate inconsistencies .

Q. How does the buffer system influence enzymatic hydrolysis of this compound?

Arylsulphatase activity is pH-dependent, with optimal activity at pH 5.7. Tris buffer (pH 8.0) may suppress activity compared to acetate (pH 5.8). Ionic strength also matters: high chloride concentrations (e.g., from CaCl₂ in stop solutions) can inhibit enzymes. Pre-test buffers with enzyme extracts to confirm compatibility .

Q. What methods validate the specificity of this compound in sulfatase assays?

Use enzyme inhibitors (e.g., sodium phosphate for competitive inhibition) or heat-denatured enzymes to confirm specificity. Cross-check results with alternative substrates (e.g., methylumbelliferyl sulfate) and validate via HPLC/MS detection of p-nitrophenol .

Methodological Troubleshooting

Q. How should researchers address non-linear kinetics in high substrate concentrations?

Substrate inhibition may occur at >0.05 M. Reduce concentration or apply the Hill equation to model cooperativity. Ensure solutions are free of precipitates, as particulate matter can scatter light during spectrophotometric readings .

Q. What are the best practices for handling data from low-activity samples?

Increase incubation time (up to 24 hours) or sample mass (up to 10 g). Use high-sensitivity microplate readers and subtract background absorbance from sample blanks. Report activity in µg p-nitrophenol g⁻¹ dry weight h⁻¹ for comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.